6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine
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Overview
Description
6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethoxyphenyl group at the 6th position and a methyl group at the 2nd position of the pyridine ring. The amine group is located at the 3rd position. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with β-aryl glutaconic acid and aniline.
Fusion Reaction: The β-aryl glutaconic acid is fused with aniline to form 4-(4-ethoxyphenyl)-1-phenylpyridine-2,6(1H,5H)-dione.
Chlorination: This intermediate is then treated with phosphorus oxychloride to yield 6-chloro-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryldiazonium chlorides for azo coupling reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Azo compounds with different aryl groups.
Scientific Research Applications
6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a pharmacophore in drug design, particularly for cardiovascular and anti-inflammatory drugs.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-(Substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones: These compounds have similar structural motifs but differ in the substituents on the amino group.
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share similar heterocyclic structures and are used in medicinal chemistry.
Uniqueness
6-(4-Ethoxyphenyl)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C14H16N2O/c1-3-17-12-6-4-11(5-7-12)14-9-8-13(15)10(2)16-14/h4-9H,3,15H2,1-2H3 |
InChI Key |
RZNQPZCDAXFRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)N)C |
Origin of Product |
United States |
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